4-iso-Butoxy-3-methylphenyl methyl sulfide
Description
Contextualization within Organosulfur Chemistry
Organosulfur compounds, which are organic compounds containing sulfur, are integral to both nature and industry. wikipedia.org Their applications are wide-ranging, from pharmaceuticals like penicillin and sulfa drugs to the development of advanced materials. wikipedia.orgnih.gov In the context of materials science, organosulfur compounds are being explored for their potential in rechargeable lithium batteries, where they can contribute to high theoretical capacity. rsc.org The sulfur atom in these compounds can exist in various oxidation states, leading to a rich and diverse chemistry. nih.gov The study of organosulfur compounds also extends to their role in biological systems, with many natural products containing sulfur. wikipedia.orgnih.gov
Overview of Phenyl Ether and Alkyl Sulfide (B99878) Substructures
The structure of 4-iso-Butoxy-3-methylphenyl methyl sulfide contains two key substructures: a phenyl ether and an alkyl sulfide.
Phenyl ethers , characterized by an oxygen atom connecting a phenyl group to an alkyl or aryl group, are prevalent in many biologically active molecules and are used in various industrial applications. researchgate.net They are found in pharmaceuticals, perfumes, and as intermediates in the synthesis of other organic compounds. researchgate.net The phenyl ring is a common moiety in many active pharmaceutical ingredients, though it can sometimes contribute to less desirable physicochemical properties. nih.gov The synthesis of phenyl ethers can often be achieved through methods like the Williamson ether synthesis, which involves the reaction of a phenoxide with an alkyl halide. researchgate.netwikipedia.orgwikipedia.org
Alkyl sulfides , also known as thioethers, feature a sulfur atom bonded to two alkyl or aryl groups. khanacademy.org The sulfide functional group is analogous to the ether group but with sulfur in place of oxygen. khanacademy.org This substitution of sulfur for oxygen leads to distinct chemical properties, including differences in nucleophilicity and acidity of adjacent atoms. wikipedia.org Alkyl sulfides are important in various contexts, including as building blocks in organic synthesis and in the study of crosslinking in polymers. wikipedia.orgnih.gov Their preparation can be accomplished by reacting a thiol with a base, followed by treatment with an alkyl halide. khanacademy.org
Significance in Contemporary Chemical Research
While specific research on this compound is not widely published, its hybrid structure suggests potential areas of interest for contemporary chemical research. The combination of a phenyl ether and an alkyl sulfide moiety in a single molecule could lead to unique biological activities or material properties. For instance, many organosulfur compounds exhibit anti-inflammatory effects. nih.gov Furthermore, the Mitsunobu reaction, a powerful tool in organic synthesis for creating C-O, C-N, and C-S bonds, highlights the importance of molecules with these functional groups in the synthesis of complex natural products and drugs. mdpi.com The presence of both ether and sulfide linkages could also make it a candidate for studies in coordination chemistry or as a ligand for catalysis. The isobutoxy group, in particular, may influence the compound's solubility and pharmacokinetic properties in potential medicinal applications. A related compound, Ethyl 2-(3-Cyano-4-isobutoxyphenyl)-4-methyl-5-thiazolecarboxylate, is used in chemical research, indicating the utility of the isobutoxyphenyl moiety in the synthesis of more complex molecules.
Chemical Compound Data
| Compound Name |
| This compound |
| 4-n-Butoxy-3-methylphenyl methyl sulfide |
| 4-iso-BUTOXY-3,5-DIMETHYLPHENYL METHYL SULFIDE |
| Ethyl 2-(3-Cyano-4-isobutoxyphenyl)-4-methyl-5-thiazolecarboxylate |
| Penicillin |
| Sulfa drugs |
| Williamson ether synthesis |
| Mitsunobu reaction |
Structure
3D Structure
Properties
Molecular Formula |
C12H18OS |
|---|---|
Molecular Weight |
210.34 g/mol |
IUPAC Name |
2-methyl-1-(2-methylpropoxy)-4-methylsulfanylbenzene |
InChI |
InChI=1S/C12H18OS/c1-9(2)8-13-12-6-5-11(14-4)7-10(12)3/h5-7,9H,8H2,1-4H3 |
InChI Key |
WKSNMNLBVSYTBS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)SC)OCC(C)C |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways of 4 Iso Butoxy 3 Methylphenyl Methyl Sulfide
Strategies for the Construction of the 4-iso-Butoxy-3-methylphenyl Moiety
Alkylation Reactions for iso-Butoxy Introduction
A common and effective method for introducing the iso-butoxy group is through alkylation of a corresponding phenol (B47542). The Williamson ether synthesis is a well-established and versatile method for this transformation. byjus.comutahtech.eduwikipedia.orgmasterorganicchemistry.com This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where an alkoxide ion displaces a halide from an alkyl halide. wikipedia.orgmasterorganicchemistry.com
For the synthesis of the 4-iso-butoxy-3-methylphenyl moiety, a suitable starting material is 3-methylphenol. The phenolic proton is first deprotonated using a base to form the more nucleophilic phenoxide. Subsequently, the phenoxide reacts with an isobutyl halide, such as isobutyl bromide, to form the desired ether.
Reaction Scheme:
Typical Reaction Conditions for Williamson Ether Synthesis:
| Parameter | Condition | Reference |
| Base | Potassium carbonate (K₂CO₃), Sodium hydroxide (B78521) (NaOH) | byjus.com |
| Solvent | Acetonitrile (B52724) (CH₃CN), Dimethylformamide (DMF) | byjus.com |
| Temperature | 50-100 °C | wikipedia.org |
| Duration | 1-8 hours | wikipedia.org |
The choice of a primary alkyl halide like isobutyl bromide is crucial to favor the SN2 reaction and minimize potential side reactions such as E2 elimination, which can be prominent with secondary or tertiary halides. wikipedia.orgmasterorganicchemistry.com
Functionalization of the Methylphenyl Core
Once the 4-isobutoxy-3-methyltoluene intermediate is synthesized, further functionalization is necessary to introduce a handle for the subsequent installation of the methyl sulfide (B99878) group. A common strategy is the regioselective halogenation of the aromatic ring, typically iodination, due to the higher reactivity of the resulting aryl iodide in cross-coupling reactions.
The directing effects of the existing substituents (iso-butoxy and methyl groups) on the aromatic ring play a crucial role in determining the position of iodination. Both the iso-butoxy (alkoxy) and methyl groups are ortho-, para-directing activators. In this case, the position para to the strongly activating iso-butoxy group and ortho to the methyl group is the most likely site of electrophilic substitution.
Regioselective Iodination: The iodination of 4-isobutoxy-3-methyltoluene can be achieved using various iodinating agents. A mixture of iodine and a silver salt, such as silver sulfate (B86663) (Ag₂SO₄), in a suitable solvent like acetonitrile can provide good regioselectivity for the desired 4-iodo-1-isobutoxy-2-methylbenzene. nih.gov
Approaches for the Formation of the Methyl Sulfide Linkage
With the functionalized 4-iodo-1-isobutoxy-2-methylbenzene in hand, the next key step is the introduction of the methyl sulfide group. Several methods are available for the formation of aryl thioethers.
Thioether Synthesis Pathways
Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-sulfur bonds. Both palladium and copper-based catalytic systems have been effectively employed for the synthesis of aryl methyl sulfides from aryl halides.
Palladium-Catalyzed Thiomethylation: A three-component cross-coupling strategy using a palladium catalyst can be employed to introduce the methylthio group. nih.gov This can involve the reaction of the aryl iodide with a sulfur source and a methyl source.
Copper-Catalyzed Methylthiolation: An efficient route to aryl methyl sulfides involves the copper-catalyzed coupling of aryl iodides with dimethyl disulfide (CH₃SSCH₃). researchgate.net This reaction can be performed in water, offering a more environmentally benign approach.
Typical Conditions for Copper-Catalyzed Methylthiolation:
| Parameter | Condition | Reference |
| Catalyst | Copper(I) salt (e.g., CuI) | researchgate.net |
| Sulfur Source | Dimethyl disulfide (CH₃SSCH₃) | researchgate.net |
| Solvent | Water | researchgate.net |
| Base | e.g., Cesium carbonate (Cs₂CO₃) | organic-chemistry.org |
| Temperature | Elevated temperatures (e.g., 105 °C) | organic-chemistry.org |
Metal-Free Methylthiolation Protocols
To avoid the use of transition metals, metal-free methods for the synthesis of aryl methyl sulfides have been developed. One such approach involves the reaction of an arylboronic acid with dimethyl disulfide. organic-chemistry.org
This pathway would first require the conversion of the aryl iodide (4-iodo-1-isobutoxy-2-methylbenzene) into the corresponding arylboronic acid. This can be achieved through a reaction with a boronic ester, such as bis(pinacolato)diboron, in the presence of a palladium catalyst, or via a Grignard reaction followed by treatment with a trialkyl borate. google.comprepchem.comgoogle.com
The resulting (4-isobutoxy-3-methylphenyl)boronic acid, which is a commercially available compound, can then be coupled with dimethyl disulfide under metal-free conditions, often mediated by a radical initiator like di-tert-butyl peroxide (DTBP). organic-chemistry.orgaobchem.com
Reaction Conditions for Metal-Free Methylthiolation:
| Parameter | Condition | Reference |
| Promoter | Di-tert-butyl peroxide (DTBP) | organic-chemistry.org |
| Sulfur Source | Dimethyl disulfide (CH₃SSCH₃) | organic-chemistry.org |
| Solvent | Acetonitrile (MeCN) | organic-chemistry.org |
| Temperature | 120 °C | organic-chemistry.org |
| Duration | 12 hours | organic-chemistry.org |
Derivatization and Transformation of 4-iso-Butoxy-3-methylphenyl methyl sulfide
The synthesized this compound can undergo further chemical transformations, primarily involving the sulfur atom. The sulfide moiety can be selectively oxidized to the corresponding sulfoxide (B87167) or further to the sulfone. These transformations can significantly alter the electronic and steric properties of the molecule, providing access to a range of derivatives with potentially different applications.
Oxidation to Sulfoxide: The selective oxidation of aryl methyl sulfides to aryl methyl sulfoxides can be achieved using a variety of oxidizing agents. A common and effective method involves the use of hydrogen peroxide in a suitable solvent like acetic acid or methanol. bohrium.commdpi.comresearchgate.netmdpi.com The reaction conditions can be controlled to favor the formation of the sulfoxide and minimize over-oxidation to the sulfone. Transition-metal-free conditions for this oxidation have also been reported. mdpi.commdpi.com
Oxidation to Sulfone: Further oxidation of the sulfoxide, or direct oxidation of the sulfide with a stronger oxidizing agent or more forcing conditions, will yield the corresponding sulfone.
Oxidation to Sulfoxides and Sulfones
The sulfur atom in this compound is susceptible to oxidation, a fundamental transformation in organic chemistry that can yield either the corresponding sulfoxide or sulfone. mdpi.com This process is significant as sulfoxides and sulfones are important intermediates in organic synthesis. The selectivity of this oxidation is highly dependent on the chosen reagents and reaction conditions. organic-chemistry.orgorganic-chemistry.org
Selective Oxidation Methodologies
The conversion of a sulfide to a sulfoxide requires a mild, controlled oxidation, while further oxidation yields the sulfone. masterorganicchemistry.com The electron-donating nature of the isobutoxy and methyl groups on the aromatic ring increases the electron density on the sulfur atom, making it more susceptible to oxidation compared to non-activated aryl sulfides. nih.gov
A variety of oxidizing agents can be employed for this transformation. Reagents like hydrogen peroxide (H₂O₂), often in the presence of a catalyst, and peroxyacids such as meta-chloroperoxybenzoic acid (m-CPBA), are commonly used. wikipedia.orgorganic-chemistry.org The selectivity between the sulfoxide and sulfone can often be controlled by the stoichiometry of the oxidant. organic-chemistry.org Using approximately one equivalent of the oxidizing agent under controlled temperatures typically favors the formation of the sulfoxide. In contrast, employing an excess of the oxidant or more forcing conditions leads to the sulfone. organic-chemistry.org
For instance, the use of m-CPBA at low temperatures (e.g., 0 °C) in a suitable solvent like tetrahydrofuran (B95107) (THF) is a standard method for selectively producing sulfoxides. To obtain the sulfone, the reaction temperature can be elevated, or more than two equivalents of m-CPBA can be used. Metal-based catalysts, such as those involving manganese, tantalum, or niobium, in conjunction with H₂O₂, have also been shown to provide high yields and selectivity for either sulfoxides or sulfones, depending on the specific metal used. organic-chemistry.org
Table 1: Projected Selective Oxidation Conditions for this compound
| Target Product | Reagent | Stoichiometry (Reagent:Sulfide) | Typical Conditions | Expected Outcome |
|---|---|---|---|---|
| Sulfoxide | m-CPBA | ~1.1 : 1 | CH₂Cl₂ or THF, 0 °C | High selectivity for sulfoxide |
| Sulfoxide | H₂O₂ / Tantalum carbide cat. | ~1.1 : 1 | Ethanol, Room Temp | High yield of sulfoxide organic-chemistry.org |
| Sulfone | m-CPBA | >2.2 : 1 | CH₂Cl₂ or THF, Room Temp to 35 °C | High selectivity for sulfone |
| Sulfone | H₂O₂ / Niobium carbide cat. | >2.2 : 1 | Ethanol, Room Temp | High yield of sulfone organic-chemistry.org |
| Sulfone | Urea-H₂O₂ / Phthalic Anhydride | Excess | Ethyl Acetate | Direct conversion to sulfone researchgate.net |
Enantioselective Biocatalytic Oxidations
The oxidation of a prochiral sulfide like this compound can lead to a chiral sulfoxide. Biocatalysis offers an environmentally benign and highly selective method to produce one enantiomer preferentially. acsgcipr.org This is typically achieved using whole-cell systems (e.g., bacteria or fungi) or isolated enzymes like monooxygenases or peroxidases. acsgcipr.orgalmacgroup.com
Microorganisms such as Aspergillus niger or Mortierella isabellina are known to perform asymmetric sulfoxidation. Baeyer-Villiger monooxygenases (BVMOs) are a particularly effective class of enzymes for this transformation, producing chiral sulfoxides with high enantiomeric excess (ee). acsgcipr.org These enzymatic reactions are attractive for larger-scale processes as they often use molecular oxygen as the terminal oxidant. acsgcipr.org The substrate, this compound, would bind to the enzyme's active site, where a controlled oxygen transfer occurs to one of the two lone pairs on the sulfur atom. acsgcipr.org
The effectiveness of such a biocatalytic process can be influenced by the specific enzyme or microorganism used, as well as reaction conditions like pH, temperature, and co-solvents. Studies on analogous alkyl aryl sulfides have shown that high yields (from 27% to over 98%) and excellent enantioselectivities (from 81% to over 99% ee) are achievable. organic-chemistry.org
Table 2: Potential Biocatalysts for Enantioselective Oxidation
| Biocatalyst Type | Example Organism/Enzyme | Typical Substrate Type | Potential Outcome for Target Compound |
|---|---|---|---|
| Whole-Cell Fungus | Mortierella isabellina | Alkyl aryl sulfides | High enantiomeric excess (ee) of the (R)- or (S)-sulfoxide |
| Whole-Cell Bacterium | Pseudomonas frederiksbergensis | Alkyl aryl sulfides | Good yield and high ee organic-chemistry.org |
| Isolated Enzyme | Cyclohexanone monooxygenase (CHMO) | Aromatic sulfides | High ee, requires a cofactor regeneration system organic-chemistry.org |
| Isolated Enzyme | Phenylacetone monooxygenase (PAMO) | Aromatic sulfides | High ee, chemoenzymatic system possible organic-chemistry.org |
Further Functionalization of the Aromatic Ring System
The aromatic ring of this compound is highly activated towards electrophilic aromatic substitution due to the presence of three electron-donating groups. The directing effects of these substituents determine the position of incoming electrophiles.
-O-iso-butyl (isobutoxy) group: A strongly activating ortho-, para-director due to the resonance donation of a lone pair from the oxygen atom. organicchemistrytutor.comlibretexts.org
-CH₃ (methyl) group: A weakly activating ortho-, para-director through an inductive effect. organicchemistrytutor.comlibretexts.org
-SCH₃ (methylthio) group: Generally considered an ortho-, para-director, though its effect is complex. It is deactivating by induction but can donate a lone pair via resonance. youtube.com
The combined effect of these groups makes the ring significantly more nucleophilic than benzene (B151609). brainly.in The positions for electrophilic attack are C2, C5, and C6. The -O-iso-butyl group at C4 is the most powerful activating group, strongly directing to its ortho positions (C3 and C5). organicchemistrytutor.com The C3 position is already substituted with a methyl group. Therefore, the C5 position is highly favored for substitution. The C6 position is ortho to the methylthio group and meta to the isobutoxy group, making it another potential, though likely less favored, site. The C2 position is ortho to both the methyl and methylthio groups, but sterically hindered.
Given this analysis, electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions are expected to occur predominantly at the C5 position.
Table 3: Predicted Major Products of Electrophilic Aromatic Substitution
| Reaction | Typical Reagents | Predicted Major Product |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 4-iso-Butoxy-5-nitro-3-methylphenyl methyl sulfide doubtnut.comlibretexts.org |
| Bromination | Br₂, FeBr₃ or mild conditions | 5-Bromo-4-iso-butoxy-3-methylphenyl methyl sulfide libretexts.org |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ (mild conditions) | 1-(5-iso-Butoxy-2-methyl-4-(methylthio)phenyl)ethan-1-one doubtnut.comlibretexts.org |
| Sulfonation | Fuming H₂SO₄ | 5-iso-Butoxy-2-methyl-4-(methylthio)benzenesulfonic acid |
Cleavage and Modification of the Ether and Sulfide Bonds
The ether and sulfide linkages in the molecule represent sites for potential chemical cleavage, which can be used to modify the core structure.
The aryl ether bond (Ar-O-isobutyl) is generally stable but can be cleaved under strongly acidic conditions. wikipedia.org Boron tribromide (BBr₃) is a classic and highly effective reagent for cleaving aryl alkyl ethers to yield a phenol and an alkyl bromide. nih.govgvsu.edu The reaction proceeds via the formation of a Lewis acid-base adduct between the ether oxygen and the boron atom, followed by nucleophilic attack of a bromide ion on the isobutyl group. nih.gov Due to the stability of the resulting phenoxide, this cleavage is generally regioselective, breaking the O-isobutyl bond rather than the Ar-O bond. youtube.com Strong protic acids like hydrobromic acid (HBr) can also be used, though often requiring harsher conditions. wikipedia.org
The thioether bond (Ar-S-CH₃) can be cleaved through different methods. Reductive cleavage, or desulfurization, is commonly achieved using Raney nickel (Ra-Ni). organicreactions.orgresearchgate.net This reaction effectively replaces the carbon-sulfur bond with a carbon-hydrogen bond, which would convert the methylthio group to a hydrogen, yielding 4-isobutoxytoluene. organicreactions.org This is a powerful transformation for removing sulfur from a molecule. Alternatively, the sulfide can be oxidized to a sulfone, which can sometimes be cleaved under different conditions, though this is a less common synthetic route for simple C-S bond breaking.
Table 4: Potential Bond Cleavage Reactions
| Bond to Cleave | Reagent | Reaction Type | Expected Products |
|---|---|---|---|
| Aryl Ether (Ar-O) | Boron Tribromide (BBr₃) | Ether Cleavage | 4-(Methylthio)-5-methylphenol and iso-Butyl bromide nih.gov |
| Aryl Ether (Ar-O) | Hydrobromic Acid (HBr) | Ether Cleavage | 4-(Methylthio)-5-methylphenol and iso-Butyl bromide wikipedia.org |
| Aryl Sulfide (Ar-S) | Raney Nickel (Ra-Ni) | Desulfurization | 4-iso-Butoxytoluene organicreactions.orgresearchgate.net |
Advanced Spectroscopic and Structural Characterization of 4 Iso Butoxy 3 Methylphenyl Methyl Sulfide Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Regiochemical Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR are instrumental in confirming the regiochemistry and conformational details of 4-iso-Butoxy-3-methylphenyl methyl sulfide (B99878).
¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For 4-iso-Butoxy-3-methylphenyl methyl sulfide, the expected chemical shifts are influenced by the electron-donating effects of the isobutoxy and methyl sulfide groups, as well as the methyl group on the aromatic ring. Based on data from analogous compounds like 4-methoxythioanisole (B167831) and other substituted phenyl derivatives, the following proton signals can be predicted. rsc.orgrsc.org The aromatic protons are expected to appear as a set of coupled signals in the aromatic region. The proton ortho to the isobutoxy group and meta to the methyl sulfide would likely be the most shielded. The protons of the isobutoxy group would present as a doublet for the two methyl groups, a multiplet for the methine proton, and a doublet for the methylene (B1212753) (-OCH₂-) protons. The methyl sulfide and the aromatic methyl protons would each appear as sharp singlets.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms and their electronic environments. The aromatic region of the spectrum for this compound would show six distinct signals, with the carbons directly attached to the oxygen and sulfur atoms being significantly influenced by their electronegativity. The carbon of the methyl sulfide group is expected to have a chemical shift in the range of 15-20 ppm. rsc.org The carbons of the isobutoxy group and the aromatic methyl group would also be found in the aliphatic region of the spectrum. Data from similar substituted aromatic compounds can be used to predict the approximate chemical shifts. researchgate.netmdpi.com
Predicted NMR Data for this compound
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) | |||
|---|---|---|---|---|
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Predicted Chemical Shift (δ, ppm) |
| Ar-H | 6.7 - 7.2 | m | C-S | 130 - 140 |
| -OCH₂- | 3.7 - 3.9 | d | C-O | 155 - 160 |
| -CH(CH₃)₂ | 2.0 - 2.2 | m | Aromatic C-H | 110 - 130 |
| -CH(CH₃)₂ | 0.9 - 1.1 | d | C-CH₃ | 125 - 135 |
| Ar-CH₃ | 2.1 - 2.3 | s | -OCH₂- | 74 - 76 |
| -S-CH₃ | 2.4 - 2.5 | s | -CH(CH₃)₂ | 28 - 30 |
| -CH(CH₃)₂ | 19 - 21 | |||
| Ar-CH₃ | 15 - 17 | |||
| -S-CH₃ | 15 - 20 |
Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Studies
Mass spectrometry (MS) is a key analytical technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. For this compound, the molecular ion peak (M⁺) in the mass spectrum would confirm its molecular weight.
The fragmentation of this molecule under electron ionization (EI) would be expected to follow pathways characteristic of aryl ethers and sulfides. scribd.commiamioh.edu Common fragmentation patterns include α-cleavage at the ether and sulfide linkages, as well as the loss of small, stable neutral molecules. The isobutoxy group is prone to cleavage, leading to the loss of an isobutyl radical or isobutene, which would result in significant fragment ions. vaia.comyoutube.com Cleavage of the methyl group from the sulfur atom is also a likely fragmentation pathway. nih.gov The stability of the resulting carbocations and radical cations often dictates the relative abundance of the observed fragment ions. libretexts.org
Predicted Key Fragmentation Patterns for this compound
| m/z Value (Predicted) | Proposed Fragment Structure / Loss | Fragmentation Pathway |
|---|---|---|
| 210 | [M]⁺ (Molecular Ion) | - |
| 195 | [M - CH₃]⁺ | Loss of methyl radical from sulfide |
| 154 | [M - C₄H₈]⁺ | Loss of isobutene via McLafferty-type rearrangement |
| 153 | [M - C₄H₉]⁺ | Loss of isobutyl radical |
| 139 | [M - C₄H₉O]⁺ | Cleavage of the C-O bond |
X-ray Crystallography for Solid-State Structural Elucidation
X-ray crystallography provides the most definitive structural information for crystalline solids, offering precise measurements of bond lengths, bond angles, and intermolecular interactions. While no specific crystal structure for this compound is publicly available, analysis of structurally related substituted phenyl derivatives allows for predictions about its solid-state conformation. researchgate.netmdpi.com
Mechanistic Investigations and Computational Chemical Studies of 4 Iso Butoxy 3 Methylphenyl Methyl Sulfide
Elucidation of Reaction Mechanisms in Synthesis and Transformation
The synthesis of 4-iso-butoxy-3-methylphenyl methyl sulfide (B99878) would likely involve the formation of ether and thioether linkages to a central benzene (B151609) ring. Understanding the mechanisms of these reactions is fundamental to optimizing reaction conditions and yields.
A probable synthetic route could involve the Williamson ether synthesis to introduce the iso-butoxy group, followed by a nucleophilic aromatic substitution or a metal-catalyzed cross-coupling reaction to introduce the methyl sulfide group. For instance, a plausible synthesis could start from 3-methyl-4-nitrophenol. The phenolic hydroxyl group could be alkylated with isobutyl bromide under basic conditions. Subsequent reduction of the nitro group to an amine, followed by a Sandmeyer-type reaction, could introduce the methyl sulfide moiety.
Another potential pathway for the formation of the thioether bond is the Mitsunobu reaction. mdpi.comnih.gov This reaction allows for the conversion of an alcohol to a variety of other functional groups, including thioethers, through the use of a phosphine (B1218219) reagent and an azodicarboxylate. mdpi.comnih.gov
Mechanistic elucidation for these transformations would typically involve:
Kinetic Studies: Measuring reaction rates under varying concentrations of reactants, catalysts, and temperatures to determine the rate law and activation parameters.
Isotope Labeling Studies: Using isotopically labeled starting materials (e.g., with ¹³C or ³⁴S) to track the movement of atoms throughout the reaction and identify bond-breaking and bond-forming steps.
Identification of Intermediates: Utilizing spectroscopic techniques such as NMR and mass spectrometry to detect and characterize transient species formed during the reaction.
Computational Modeling of Reactivity and Transition States
In the absence of experimental data, computational modeling would be an invaluable tool for predicting the reactivity of 4-iso-butoxy-3-methylphenyl methyl sulfide and understanding the transition states of its reactions.
Density Functional Theory (DFT) is a common method used for these types of investigations. A typical workflow would involve:
Geometry Optimization: Calculating the lowest energy conformation of the reactant, product, and any proposed intermediates.
Transition State Searching: Locating the saddle point on the potential energy surface that connects the reactant and product. This is the transition state.
Frequency Analysis: Confirming the nature of the stationary points (i.e., minima for reactants and products, and a first-order saddle point for the transition state) and calculating the zero-point vibrational energy.
Intrinsic Reaction Coordinate (IRC) Calculations: Following the reaction path downhill from the transition state to ensure it connects the desired reactant and product.
By calculating the energies of the reactants, transition states, and products, the activation energy and reaction energy can be determined, providing insights into the feasibility and kinetics of a proposed reaction mechanism.
Quantum Chemical Analysis of Electronic Structure and Bonding Characteristics
Quantum chemical calculations can provide a detailed picture of the electronic structure and bonding within the this compound molecule. This information is key to understanding its intrinsic properties and reactivity.
Methods like DFT and Møller-Plesset perturbation theory (MP2) are often employed for this purpose. pleiades.online Analysis would typically include:
Molecular Orbital (MO) Analysis: Examining the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is an indicator of the molecule's kinetic stability and chemical reactivity.
Natural Bond Orbital (NBO) Analysis: Investigating donor-acceptor interactions between filled and empty orbitals to understand hyperconjugation and delocalization effects. This can reveal the nature of the C-S and C-O bonds and the influence of the substituents on the aromatic ring.
Electron Density Analysis: Mapping the electron density to identify regions of high and low electron concentration, which correspond to nucleophilic and electrophilic sites, respectively.
Aromaticity Indices: Calculating indices such as the Nucleus-Independent Chemical Shift (NICS) to quantify the aromatic character of the benzene ring and how it is affected by the substituents.
A quantum-chemical study of the simpler molecule, methyl phenyl sulfide, using B3LYP and MP2 methods confirmed the coplanar orientation of the C-S-C fragment and the benzene ring. pleiades.online Similar calculations for this compound would reveal the preferred conformation of the iso-butoxy and methyl sulfide groups relative to the phenyl ring.
Prediction of Spectroscopic Parameters via Computational Methods
Computational chemistry can be used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a synthesized compound.
NMR Spectroscopy: The chemical shifts (δ) of ¹H and ¹³C nuclei can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These predicted spectra can be invaluable in assigning peaks in experimental NMR spectra.
Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated. This allows for the prediction of the IR spectrum and the assignment of specific vibrational modes to functional groups within the molecule, such as the C-O-C stretch of the ether and the C-S stretch of the thioether.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the electronic transitions and predict the absorption wavelengths in the UV-Vis spectrum. This provides information about the electronic structure and chromophores within the molecule.
While specific data for this compound is not available, the table below illustrates the type of computed properties that would be generated in such a study, based on a related compound, 3-isobutoxy-4-methoxybenzenethiol. nih.gov
| Property | Predicted Value | Method |
| Molecular Weight | 212.31 g/mol | PubChem 2.1 |
| XLogP3-AA | 3.3 | XLogP3 3.0 |
| Hydrogen Bond Donor Count | 1 | Cactvs 3.4.6.11 |
| Hydrogen Bond Acceptor Count | 3 | Cactvs 3.4.6.11 |
| Rotatable Bond Count | 4 | Cactvs 3.4.6.11 |
| Exact Mass | 212.08710092 Da | PubChem 2.1 |
Table 1: Example of computationally predicted properties for a related compound, 3-isobutoxy-4-methoxybenzenethiol. nih.gov
Applications in Advanced Organic Synthesis
4-iso-Butoxy-3-methylphenyl methyl sulfide (B99878) as a Building Block in Complex Molecule Synthesis
The true value of an organic compound in synthesis lies in its ability to be predictably transformed. "4-iso-Butoxy-3-methylphenyl methyl sulfide" possesses several reactive sites that can be selectively addressed to build molecular complexity.
The methyl sulfide group is a key functional handle. It can be readily oxidized to either a sulfoxide (B87167) or a sulfone, using a variety of reagents and conditions. organic-chemistry.orgorganic-chemistry.orgacsgcipr.orgacs.org These higher oxidation states of sulfur dramatically alter the group's electronic properties and open up new reaction possibilities. Sulfoxides and sulfones are common structural motifs in pharmaceuticals and agrochemicals. acsgcipr.org The oxidation is often the first step in leveraging the sulfide group for further transformations. ysu.am For instance, sulfoxides can be used in Pummerer rearrangements, while sulfones are excellent leaving groups in nucleophilic substitution reactions and are precursors in the Ramberg-Bäcklund reaction to form alkenes. The electrochemical oxidation of aryl alkyl sulfides to their corresponding sulfoxides and sulfones has also been reported as a viable method. acs.org
Table 1: Potential Oxidation Reactions of the Sulfide Moiety
| Product | Reagent(s) | Typical Conditions | Yield |
|---|---|---|---|
| 4-iso-Butoxy-3-methylphenyl methyl sulfoxide | H₂O₂ / Ti-catalyst | Room Temperature | High |
| 4-iso-Butoxy-3-methylphenyl methyl sulfoxide | NaIO₄ | Ice Bath, H₂O/CH₂Cl₂ | High |
| 4-iso-Butoxy-3-methylphenyl methyl sulfone | H₂O₂ / Tungstate catalyst | Room Temperature | Excellent |
This table is illustrative, based on general methods for aryl sulfide oxidation. organic-chemistry.orgorganic-chemistry.org
The aromatic ring itself is another site for modification. It is activated towards electrophilic aromatic substitution by two electron-donating groups: the strongly activating isobutoxy group (-O-iBu) and the weakly activating methyl group (-CH₃). libretexts.org Both are ortho, para-directors. libretexts.orgyoutube.comyoutube.com The powerful directing effect of the alkoxy group would likely dominate, directing incoming electrophiles primarily to the position ortho to it (C5) and to a lesser extent, the more sterically hindered C2 position. The directing influence of the methyl group reinforces this preference for the C5 position.
Table 2: Predicted Outcomes of Electrophilic Aromatic Substitution
| Reaction | Electrophile | Major Product(s) |
|---|---|---|
| Nitration | NO₂⁺ | 4-iso-Butoxy-3-methyl-5-nitrophenyl methyl sulfide |
| Bromination | Br⁺ | 5-Bromo-4-iso-butoxy-3-methylphenyl methyl sulfide |
This table presents predicted outcomes based on established principles of electrophilic aromatic substitution. libretexts.orglibretexts.orgkhanacademy.org
Furthermore, the isobutoxy group, being an ether, can be cleaved under strong acidic conditions (e.g., using HBr or BBr₃) to yield the corresponding phenol (B47542), 4-hydroxy-3-methylphenyl methyl sulfide. This unmasks a highly versatile phenolic hydroxyl group, which can then participate in a wide range of reactions, including esterification, Williamson ether synthesis, or serve as a directing group for further aromatic substitutions.
Role as a Precursor for Biologically Active Analogs
Aryl sulfides and their oxidized derivatives, sulfoxides and sulfones, are integral components of numerous biologically active molecules and pharmaceuticals. acsgcipr.orgtandfonline.comnih.gov The specific substitution pattern of "this compound" makes it a plausible starting material for the synthesis of novel analogs of existing drugs or for the discovery of new bioactive compounds.
The isobutoxy-phenyl moiety is notably present in Febuxostat, a drug used to treat gout. mdpi.com While the subject compound is not a direct intermediate in known syntheses of Febuxostat, its structural similarity highlights the relevance of this particular arrangement of atoms in medicinal chemistry. Chemists could utilize "this compound" to generate structural analogs of Febuxostat or other drugs, where the methyl sulfide or its derivatives (sulfoxide, sulfone) replace other functional groups to modulate activity, selectivity, or pharmacokinetic properties. The phenyl ring is the most common ring system in marketed drugs, and creating bioisosteric replacements is a key strategy in drug design. nih.gov
Moreover, sulfur-containing heterocycles, such as thiazoles and thiazinanes, are renowned for their diverse pharmacological activities. mdpi.comnih.gov It is conceivable that "this compound" could be elaborated into more complex heterocyclic systems. For example, reactions involving the methyl group and the adjacent sulfide could potentially be used to construct a fused sulfur-containing ring. The development of multi-target ligands, where a single molecule interacts with multiple biological targets, is a modern approach in medicinal chemistry, and versatile scaffolds are essential for such endeavors. nih.gov The synthesis of various natural products has been achieved using sulfur-substituted building blocks, demonstrating their importance in creating complex and biologically relevant molecules. nih.gov
Utilization in Fine Chemical Production
The fine chemical industry focuses on the production of complex, pure chemical substances in limited quantities, which are then used as specialty chemicals in various sectors, including pharmaceuticals, agrochemicals, and electronics. libretexts.org Intermediates that offer multiple, distinct reaction sites are particularly valuable in this context. "this compound" fits this profile well.
Its multifunctional nature allows for a stepwise and controlled synthesis of high-value products. For example:
Synthesis of Specialty Antioxidants: Cleavage of the isobutyl ether would yield a substituted phenol. Phenols, particularly those with bulky alkyl groups, are widely used as antioxidants. The presence of the sulfur atom could confer unique properties, such as synergistic antioxidant effects.
Precursors for Electronic Materials: Substituted aromatic compounds are used in the synthesis of organic light-emitting diodes (OLEDs), liquid crystals, and other advanced materials. The specific electronic properties imparted by the combination of alkoxy, alkyl, and thioether substituents could make this compound, or derivatives thereof, a useful precursor in materials science.
Building Blocks for Agrochemicals: Many pesticides and herbicides contain substituted aromatic rings and sulfur atoms. The defined structure of "this compound" would allow for the systematic synthesis of novel potential agrochemicals for screening.
The production of fine chemicals often involves multi-step syntheses where the cost and availability of versatile starting materials are critical. While "this compound" is not a common commodity chemical, its potential for elaboration into a variety of more complex, high-value substances makes it an interesting candidate for specialized applications in the fine chemical sector.
Exploration of Biological Activity and Structure Activity Relationship Sar of 4 Iso Butoxy 3 Methylphenyl Methyl Sulfide Analogs
Design Principles for Modulating Biological Activity based on Sulfide (B99878) and Ether Moieties
The design of biologically active molecules often hinges on the strategic incorporation of specific functional groups that can interact with biological targets. In the case of 4-iso-Butoxy-3-methylphenyl methyl sulfide, the sulfide and ether moieties are pivotal to its potential pharmacological profile.
The ether linkage , specifically the iso-butoxy group, also plays a crucial role. The size, shape, and lipophilicity of the alkoxy group can significantly impact how the molecule fits into the binding pocket of a target protein. Altering the length and branching of the alkyl chain of the ether can fine-tune the compound's hydrophobic interactions with the target. For instance, the iso-butoxy group provides a moderate level of lipophilicity and a specific steric bulk that can be optimized for enhanced binding affinity and selectivity. The strategic placement of the ether and sulfide groups on the phenyl ring, along with the methyl substituent, creates a unique electronic and steric environment that can be systematically modified to probe and enhance biological activity.
In Vitro and In Silico Screening Methodologies for Potential Biological Targets
Given the structural features of this compound, a variety of in vitro and in silico screening methods can be employed to identify its potential biological targets and elucidate its activity.
In Vitro Screening:
Initial screening would likely focus on antimicrobial and cytotoxic activities, as these are common properties of organosulfur compounds.
Antimicrobial Assays: Standard methods such as the broth microdilution assay are used to determine the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans). mdpi.comnih.gov The agar disk diffusion method can provide a qualitative assessment of antimicrobial activity. nih.gov
Cytotoxicity Assays: To assess potential anticancer activity, various cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) would be exposed to the compound. The MTT assay is a colorimetric assay that measures cell metabolic activity and is widely used to determine the IC50 (half-maximal inhibitory concentration) value, indicating the compound's potency in inhibiting cell growth. nih.govmdpi.com
Enzyme Inhibition Assays: Based on the activities of related compounds, specific enzyme inhibition assays could be performed. For example, if the compound is predicted to have anti-inflammatory properties, assays for cyclooxygenase (COX) enzymes could be relevant.
In Silico Screening:
Computational methods are invaluable for prioritizing experimental studies and gaining insights into potential mechanisms of action.
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. For instance, based on the known antimicrobial activity of related compounds, docking studies could be performed against key bacterial enzymes like DNA gyrase or dihydrofolate reductase. nih.govresearchgate.net
Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed based on a series of analogs to correlate chemical structure with biological activity. These models can then be used to predict the activity of new, untested compounds.
ADMET Prediction: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties can be predicted using various software tools. This helps in the early identification of compounds with potentially poor pharmacokinetic profiles or toxicity issues.
Structure-Activity Relationships of Related Organosulfur Compounds
Although no specific biological data for this compound is publicly available, the structure-activity relationships (SAR) of related organosulfur compounds can provide valuable insights into its potential activities. The core structure can be considered a substituted thioanisole (B89551).
The antimicrobial and cytotoxic activities of thioanisole derivatives are often influenced by the nature and position of substituents on the aromatic ring.
| Compound/Analog Class | Substitution Pattern | Observed Biological Activity | Reference |
| Phenyl Sulfide Derivatives | Cationic amphiphiles | Potent activity against Gram-positive bacteria. | nih.gov |
| Thioflavonols | Methoxy substitution on the B ring | Enhanced antibacterial activity. | scirp.org |
| Benzothiazole Derivatives | Varies | Antimicrobial activity, with some compounds showing high potency against Bacillus, E. coli, and S. aureus. | nih.gov |
| Thiazole-based Sulfonamides | Varies | Cytotoxic activity against cancer cell lines (e.g., MCF-7). | nih.gov |
From these examples, several SAR trends can be inferred for this compound and its analogs:
Alkoxy Group: The nature of the alkoxy group can significantly influence activity. A study on 4-alkoxy-phenylethylenethiosemicarbazone analogues showed that the length and nature of the alkoxy chain impacted tyrosinase inhibitory activity. mdpi.com For this compound, the iso-butoxy group likely contributes to favorable lipophilicity for membrane interaction. Varying this group (e.g., to n-butoxy, methoxy, or benzyloxy) would likely modulate the biological activity.
Methyl Group: The position of the methyl group at the 3-position is expected to influence the electronic properties and steric hindrance around the sulfide and ether groups, which can affect binding to target proteins.
Sulfide Moiety: The presence of the methyl sulfide group is critical. Its lipophilicity and ability to engage in specific interactions are key to the biological activity of many thioanisole derivatives.
Investigation of Anti-Infective Potential and Analogous Chemotypes
The anti-infective potential of organosulfur compounds is well-documented, particularly those derived from natural sources like garlic (Allium sativum). nih.govresearchgate.net These compounds often exert their effects through multiple mechanisms, making them attractive candidates for combating drug-resistant pathogens.
Analogous chemotypes to this compound, such as substituted phenyl sulfides and benzothiazoles, have demonstrated significant antibacterial and antifungal properties. nih.govnih.gov For example, a series of phenyl sulfide-based cationic amphiphiles showed potent activity against Gram-positive bacteria by targeting the cell membrane. nih.gov This suggests that this compound might also function as a membrane-disrupting agent.
Role of Sulfide Oxidation Products (Sulfoxides, Sulfones) in Modulating Biological Response
The sulfide moiety in this compound is susceptible to metabolic oxidation in vivo, leading to the formation of the corresponding sulfoxide (B87167) and sulfone. This biotransformation can have a profound impact on the biological activity of the parent compound.
Sulfoxides: The oxidation to a sulfoxide introduces a polar sulfinyl group, which generally increases the water solubility and can alter the binding affinity and selectivity for biological targets. In some cases, the sulfoxide metabolite is the more active form of the drug. For example, the anti-inflammatory drug sulindac (B1681787) is a sulfoxide that is reduced in vivo to the active sulfide metabolite. Conversely, some sulfides are oxidized to active sulfoxides. The antioxidant effects of some organosulfur compounds are attributed to the activation of the Nrf2 pathway, and sulfoxides can play a role in this process. mdpi.com
Sulfones: Further oxidation to the sulfone introduces an even more polar sulfonyl group. This can lead to a significant change in the compound's pharmacokinetic profile, often facilitating excretion. However, in some instances, the sulfone metabolite may retain or even have enhanced biological activity. For example, sulfonyl-containing compounds are known to exhibit a range of therapeutic effects, including antibacterial and antitumor activities. mdpi.com
Environmental Fate and Degradation Studies of Organosulfur Compounds
Methodologies for Assessing Biodegradation Pathways of Alkyl Aryl Sulfides
The biodegradation of alkyl aryl sulfides is a critical process governing their persistence in the environment. Assessing these pathways involves a combination of laboratory and field techniques designed to identify the microorganisms responsible, the metabolic routes employed, and the factors influencing degradation rates.
A primary methodology involves laboratory-based microbial culture studies. In these experiments, microorganisms are exposed to organosulfur compounds as a potential carbon or sulfur source. For instance, studies have investigated the inhibitory effects of various organosulfur compound classes on anaerobic microbial activity by measuring rates of lactate (B86563) degradation and nitrate (B79036) or sulfate (B86663) reduction. oup.com Such studies help determine if the compounds can be metabolized or if they inhibit essential microbial processes. oup.com
Supplementing the environment with an additional carbon source, such as glucose, is another methodological approach to enhance the biodegradation of organosulfur compounds. nih.gov Research has shown that adding a carbon source can significantly improve the removal efficiency of total sulfur and specific organosulfur compounds like methanethiol (B179389) (CH₃SH). nih.gov This approach investigates how co-metabolism can facilitate the breakdown of otherwise recalcitrant molecules. The effectiveness of this method is often assessed by monitoring the reduction of the target compound and the formation of metabolites, such as sulfate (SO₄²⁻), over time. nih.gov
Bioelectrochemical systems (BES) represent an emerging technology for studying and promoting the degradation of organosulfur compounds, particularly thiols. wur.nl In a BES, microbial catabolism is coupled with electrochemical reactions. Microorganisms can use an anode to donate electrons from the oxidation of organic compounds or use a cathode to accept electrons for reduction reactions. wur.nl This methodology allows for the study of anaerobic biodegradation under controlled redox conditions and holds potential for treating water streams contaminated with these compounds. wur.nl
Key research findings on biodegradation methodologies are summarized in the table below.
| Methodology | Key Findings/Observations | Reference Compounds | Source |
|---|---|---|---|
| Microbial Inhibition Assays | Aromatic sulfides can be inhibitory to microbial activity under anaerobic conditions at concentrations of ≥5 mmol/L. | Model compounds from four classes: thiophenic acids, aromatic sulfides, benzothiophenes, and thiophenes. | oup.com |
| Carbon Source Supplementation | Adding glucose as an external carbon source improved total sulfur removal efficiency to over 83% and methanethiol removal to nearly 100%. | Methanethiol (CH₃SH) | nih.gov |
| Bioelectrochemical Systems (BES) | BES can potentially be used as a removal strategy for thiols by stimulating anaerobic biodegradation. | Thiols (organosulfur compounds) | wur.nl |
Chemical and Photochemical Degradation Mechanisms in Environmental Matrices
Alkyl aryl sulfides are subject to transformation in the environment through abiotic processes, including chemical and photochemical degradation. These reactions are influenced by environmental conditions such as sunlight, the presence of oxidizing agents, and the chemical composition of the matrix (water, soil, or air).
Photochemical degradation is a significant pathway for the transformation of aryl sulfides. beilstein-journals.org The process often involves the absorption of light, which excites the sulfide (B99878) molecule. This can lead to the generation of reactive species like singlet oxygen, which then oxidizes the sulfide to a sulfoxide (B87167). rsc.org Studies on thioanisole (B89551), an alkyl aryl sulfide, show that upon excitation, it can generate singlet oxygen which then reacts with a ground-state molecule to form the corresponding sulfoxide. rsc.org The wavelength of irradiation plays a crucial role in these photooxidation processes. rsc.org Furthermore, visible light photoredox catalysis can facilitate the cleavage of the sulfur-sulfur bond in disulfides, leading to the formation of thiyl radicals that can participate in further reactions. beilstein-journals.org
In soil and water, the degradation of sulfur-containing compounds can be influenced by pH and the presence of minerals. For instance, the herbicide nicosulfuron's persistence in soil is highly dependent on pH, with faster hydrolysis and photolysis occurring in acidic soils. nih.gov While not an alkyl aryl sulfide, this demonstrates the principle that soil and water chemistry are key factors in the degradation of organosulfur compounds. The presence of metal oxides, such as manganese dioxide (MnO₂), can also catalyze the degradation of these compounds. nih.gov
In the atmosphere, organosulfur compounds can undergo gas-phase reactions, primarily with hydroxyl radicals (HO•). copernicus.org These reactions typically initiate via hydrogen abstraction from the alkyl groups. copernicus.org The resulting radical can then decompose or react with other atmospheric components like oxygen (O₂) and ozone (O₃). copernicus.org Such transformations can lead to the formation of inorganic sulfate, which contributes to atmospheric aerosol mass. copernicus.orgacs.org
The table below summarizes key findings related to degradation mechanisms.
| Degradation Type | Matrix | Key Mechanism/Finding | Example Compounds | Source |
|---|---|---|---|---|
| Photochemical Oxidation | Aqueous/Solvent | Aerobic oxidation to sulfoxides, can be mediated by a photocatalyst or proceed catalyst-free depending on the irradiation wavelength. | Thioanisole, various alkyl aryl sulfides | rsc.org |
| Chemical Degradation | Soil & Water | Degradation rates are strongly influenced by pH and can be catalyzed by immobilized enzymes on mineral surfaces like MnO₂. | Nicosulfuron | nih.gov |
| Atmospheric Degradation | Air (Gas-phase) | Initiated by reaction with hydroxyl radicals (HO•), leading to hydrogen abstraction and subsequent reactions with O₂ and O₃ to form inorganic sulfate. | Methyl sulfate, Glycolic acid sulfate | copernicus.org |
| Photoredox Catalysis | Solvent | Visible light can induce the cleavage of the S-S bond in disulfides, generating radicals for further synthesis or degradation reactions. | Aryl and alkyl disulfides | beilstein-journals.org |
Environmental Monitoring and Analytical Techniques for Related Sulfur-Containing Species
Effective monitoring and analysis are essential for understanding the distribution and concentration of organosulfur compounds in the environment. A variety of analytical techniques are employed to detect and quantify these species in air, water, and soil.
For atmospheric monitoring, gas chromatography (GC) coupled with a flame photometric detector (FPD) is a widely used method. tandfonline.com This technique allows for the separation and sensitive detection of various sulfur compounds, including hydrogen sulfide (H₂S), sulfur dioxide (SO₂), mercaptans, and alkyl sulfides, at parts-per-billion (ppb) levels. tandfonline.com Another advanced method involves active sampling using a solid-phase sorbent followed by analysis with gas chromatography-mass spectrometry (GC-MS). nih.gov This approach offers high specificity and low detection limits, making it suitable for identifying malodorous reduced sulfur compounds near sources like landfills. nih.gov
Several continuous monitoring instruments are available for real-time measurement of atmospheric sulfur compounds. tandfonline.comepa.gov Ultraviolet (U.V.) fluorescence analyzers are commonly used for SO₂ monitoring; they work by detecting the characteristic fluorescence emitted by SO₂ molecules when irradiated with U.V. light. oizom.com Electrochemical sensors also provide a means for continuous monitoring, where the diffusion of a gas like SO₂ into the sensor produces an electrical signal proportional to its concentration. oizom.com
For aqueous samples, analytical methods often involve a sample preparation step to extract and concentrate the analytes before instrumental analysis. Techniques like high-performance liquid chromatography (HPLC) are used for compounds like linear alkylbenzene sulfonates. unlv.edu The detection of sulfide in various matrices has been the subject of extensive analytical development, leading to numerous protocols based on specific chemical reactions and instrumental platforms. nih.gov
Biomonitoring, using organisms like certain plant species, offers an alternative, cost-effective approach to technical monitoring. openbiotechnologyjournal.com Plants such as Pinus sylvestris L. (Scots pine) can accumulate sulfur compounds from the atmosphere, and analysis of their tissues can provide an integrated measure of sulfur pollution over time. openbiotechnologyjournal.com
The following table details common analytical techniques for sulfur compounds.
| Technique | Target Compounds | Matrix | Typical Detection Limit | Source |
|---|---|---|---|---|
| Gas Chromatography-Flame Photometric Detector (GC-FPD) | SO₂, H₂S, methyl mercaptan, dimethyl sulfide | Air | ppb level | tandfonline.com |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Reduced Sulfur Compounds (H₂S, ethyl mercaptan, dimethyl sulfide) | Air | 0.6-59 pg m⁻³ | nih.gov |
| U.V. Fluorescence | Sulfur Dioxide (SO₂) | Air | ~0.01 ppm | epa.govoizom.com |
| Electroconductivity Analyzer | Sulfur Dioxide (SO₂) | Air | ~0.01 to 2 ppm | epa.gov |
| Biomonitoring | Atmospheric sulfur compounds | Environment (via plant tissue) | Qualitative/Integrative | openbiotechnologyjournal.com |
Q & A
Q. What are the recommended synthetic routes for 4-iso-butoxy-3-methylphenyl methyl sulfide, and how can researchers optimize yield and purity?
- Methodological Answer : Begin with nucleophilic substitution of 3-methylphenol with iso-butyl bromide under basic conditions (e.g., K₂CO₃/DMF) to form the iso-butoxy intermediate. Subsequent thioether formation can be achieved via a sulfide coupling reaction using methyl disulfide or a methylthiolate nucleophile. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product. Monitor reaction progress using TLC (Rf ~0.4 in 3:1 hexane:EtOAc) and confirm purity via HPLC with a C18 column and methanol/buffer mobile phase (pH 4.6 adjusted with acetic acid) .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : Use - and -NMR to confirm the methyl sulfide and iso-butoxy substituents (e.g., δ ~2.1 ppm for SCH₃ protons). High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy. Infrared spectroscopy (IR) can identify S–C and C–O stretching vibrations (~650 cm⁻¹ and ~1100 cm⁻¹, respectively). For electronic properties, conduct DFT calculations (B3LYP/6-31G* basis set) to map frontier molecular orbitals and predict reactivity .
Q. What analytical methods are suitable for quantifying this compound in complex mixtures?
- Methodological Answer : Reverse-phase HPLC with UV detection (λ = 254 nm) is recommended. Use a mobile phase of methanol and sodium acetate/1-octanesulfonate buffer (65:35 v/v, pH 4.6). Validate the method with spike-recovery experiments in simulated matrices (e.g., biological fluids or reaction mixtures). For trace analysis, LC-MS/MS in multiple reaction monitoring (MRM) mode enhances sensitivity .
Advanced Research Questions
Q. How can enantioselective synthesis of this sulfide be achieved, given its stereochemical complexity?
- Methodological Answer : Employ asymmetric catalysis using chiral ligands (e.g., BINOL-derived phosphoramidites) in copper-catalyzed cross-coupling reactions. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column) or circular dichroism (CD). For mechanistic insights, perform kinetic studies under varying temperatures and ligand concentrations to identify rate-limiting steps .
Q. What strategies resolve contradictions in reported reactivity data (e.g., unexpected oxidation products)?
- Methodological Answer : Conduct controlled oxidation experiments (e.g., with mCPBA or H₂O₂) under inert vs. aerobic conditions to isolate intermediates. Use -NMR and X-ray crystallography to identify sulfoxide or sulfone byproducts. Cross-validate findings with computational models (e.g., transition state simulations using Gaussian 16) to reconcile experimental and theoretical data .
Q. How can electrochemical methods be applied to functionalize or modify this sulfide?
- Methodological Answer : Utilize electrochemical C–H activation for regioselective aryl coupling. A three-electrode setup (Pt anode, Ag/AgCl reference) in acetonitrile with tetrabutylammonium hexafluorophosphate (TBAPF₆) as the electrolyte enables controlled oxidation. Monitor reaction progress via in situ UV-vis spectroscopy and characterize products using cyclic voltammetry to map redox behavior .
Q. What in silico approaches predict the metabolic or environmental fate of this compound?
- Methodological Answer : Leverage databases like REAXYS and BKMS_METABOLIC for metabolic pathway predictions. Use molecular docking (AutoDock Vina) to assess interactions with cytochrome P450 enzymes. For environmental persistence, apply EPI Suite to estimate biodegradation half-lives and bioaccumulation potential .
Experimental Design & Theoretical Frameworks
Q. How should researchers design experiments to study structure-activity relationships (SAR) for this sulfide?
- Methodological Answer : Synthesize analogs with variations in the iso-butoxy chain (e.g., tert-butoxy, ethoxy) and methyl sulfide group (e.g., ethyl sulfide). Test biological or catalytic activity in dose-response assays. Apply multivariate statistical analysis (e.g., PCA or PLS regression) to correlate structural descriptors (Hammett σ, LogP) with activity trends .
Q. What theoretical frameworks guide mechanistic studies of its reactivity in cross-coupling reactions?
- Methodological Answer : Use Marcus theory to analyze electron-transfer steps in sulfide-mediated couplings. For radical pathways, apply Eyring-Polanyi equations to calculate activation energies. Validate mechanisms using isotopic labeling (e.g., deuterated substrates) and EPR spectroscopy to detect radical intermediates .
Data Validation & Reproducibility
Q. How can researchers ensure reproducibility in synthetic protocols for this compound?
- Methodological Answer :
Document reaction parameters (temperature, solvent purity, stirring rate) rigorously. Use standardized reagents (e.g., Aldrich, ≥99%) and validate purity with orthogonal methods (HPLC, NMR). Share raw data (e.g., NMR spectra, chromatograms) in open-access repositories and provide detailed SI for peer review .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
